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Introduction

Hydrolysable tannins (HTs) are a major class of plant polyphenols renowned for their diverse
biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These
characteristics make them attractive targets for the development of novel therapeutics. The
metabolism of these complex molecules in plants is an intricate process, and understanding
the key enzymatic players is crucial for harnessing their potential. Recently, the discovery of the
FaTA gene in strawberry (Fragaria x ananassa) has provided a significant breakthrough in
elucidating the mechanisms of HT degradation in plants.[1][2] This gene encodes a tannase
(tannin acyl hydrolase), an enzyme that catalyzes the hydrolysis of ester bonds within
hydrolysable tannins, releasing gallic acid and glucose.[3] This technical guide provides an in-
depth overview of the FaTA gene, its role in hydrolysable tannin metabolism, and the
experimental methodologies used to characterize its function.

The FaTA Gene and Its Encoded Tannase

The FaTA gene is a member of the plant-specific class | carboxylesterases.[2] Its discovery in
strawberry and subsequent identification of homologs in other tannin-rich plants like tea
(Camellia sinensis) and walnut (Juglans regia) have confirmed that plants, like microbes,
possess the enzymatic machinery to hydrolyze tannins.[1][2][4] The enzyme encoded by the
FaTA gene, FaTA tannase, exhibits catalytic activity towards various tannin compounds,
depsides, and phenolic glycosides.[1][2]
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Biochemical Properties

The FaTA tannase, like other tannases, catalyzes the hydrolysis of the ester linkages in
gallotannins and the depside linkages in ellagitannins, the two main categories of hydrolysable
tannins. This enzymatic action releases gallic acid, a key phenolic acid, and a core polyol,
typically glucose.

Quantitative Data on FaTA Gene Function

The manipulation of FaTA gene expression in strawberry has provided quantitative insights into
its role in hydrolysable tannin metabolism. Transient overexpression and RNA interference
(RNAI) studies have demonstrated a direct correlation between FaTA expression levels and the
accumulation of specific tannins.

Experimental Fold Change vs.
. Analyte Reference
Condition Control
Transient
Overexpression of Ellagitannins Positive Association [11[2]
FaTA

RNA Interference

) Ellagitannins Positive Association [1112]
(RNAI) of FaTA

Note: The "positive association" in the context of both overexpression and RNAi with
ellagitannin accumulation as reported in the source material is an intriguing finding that may
suggest a complex regulatory role of FaTA or its metabolic products in the overall tannin
metabolic network.

Experimental Protocols

The characterization of the FaTA gene and its protein product involves a range of molecular
and biochemical techniques. Below are detailed methodologies for key experiments.

Cloning and Expression of the FaTA Gene

Objective: To isolate the FaTA gene and produce the recombinant FaTA protein for biochemical
characterization.
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Methodology:

e RNA Extraction and cDNA Synthesis: Total RNA is extracted from strawberry fruit tissue
using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse
transcriptase and oligo(dT) primers.

» PCR Amplification: The full-length coding sequence of the FaTA gene is amplified from the
cDNA by polymerase chain reaction (PCR) using gene-specific primers.

o Vector Ligation: The amplified PCR product is purified and ligated into an appropriate
expression vector (e.g., pET vector for bacterial expression or pCB2004 for plant
expression).[5]

o Transformation: The ligation mixture is transformed into a suitable host, such as E. coli
BL21(DE3) for protein production or Agrobacterium tumefaciens for plant transformation.[6]

[7]

o Expression and Purification: For recombinant protein production, the transformed E. coli cells
are cultured and induced to express the FaTA protein. The cells are then harvested, lysed,
and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin if a
His-tag was incorporated).

Tannase Activity Assay

Objective: To measure the enzymatic activity of the FaTA tannase.
Methodology (Spectrophotometric):[5][8][9][10]

o Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer
(e.g., 0.05 M citrate buffer, pH 5.5), a substrate (e.g., tannic acid or methyl gallate), and the
purified FaTA enzyme or a crude plant extract.[9][10]

 Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a
defined period (e.g., 30 minutes).[9]

e Reaction Termination: The enzymatic reaction is stopped by adding a denaturing agent like
ethanol.[9]
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» Quantification of Gallic Acid: The amount of gallic acid produced is quantified. This can be
done spectrophotometrically by measuring the absorbance at a specific wavelength (e.g.,
310 nm for the disappearance of tannic acid or 520 nm using the rhodanine method which
forms a chromogen with gallic acid).[5][8][9] Alternatively, High-Performance Liquid
Chromatography (HPLC) can be used for more precise quantification of gallic acid.[11]

» Calculation of Enzyme Activity: One unit of tannase activity is typically defined as the amount
of enzyme required to hydrolyze 1 pumol of ester bonds per minute under the specified assay
conditions.[9]

Transient Overexpression and RNAI in Strawberry Fruit

Objective: To study the in vivo function of the FaTA gene by transiently altering its expression in
strawberry fruit.

Methodology (Agrobacterium-mediated transient transformation):[7][12]

» Vector Construction: For overexpression, the full-length FaTA coding sequence is cloned into
a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV
35S). For RNA interference (RNAI), a fragment of the FaTA gene is cloned in both sense and
antisense orientations to create a hairpin RNA (hpRNA) construct.

o Agrobacterium Transformation: The resulting constructs are transformed into Agrobacterium
tumefaciens.

e Infiltration of Strawberry Fruit: Cultures of the transformed Agrobacterium are grown and
then injected into the receptacle of young, developing strawberry fruits.

 Incubation: The infiltrated fruits are allowed to develop for a specific period.

e Analysis: The fruits are harvested, and the expression level of the FaTA gene is analyzed by
guantitative real-time PCR (qRT-PCR) to confirm successful overexpression or silencing.
The metabolic profile of the fruits, particularly the content of hydrolysable tannins, is then
analyzed using techniques like HPLC or LC-MS to determine the effect of the altered FaTA
expression.

Visualizations
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Hydrolysable Tannin Biosynthesis and the Role of FaTA
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Caption: The role of FaTA in the hydrolysable tannin metabolic pathway.

Experimental Workflow for FaTA Gene Function Analysis
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Caption: Workflow for transient expression analysis of the FaTA gene.

Conclusion
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The identification and characterization of the FaTA gene represent a significant advancement in
our understanding of hydrolysable tannin metabolism in plants. This knowledge opens up new
avenues for metabolic engineering of crops to enhance their nutritional value and for the
biotechnological production of valuable tannin-derived compounds for the pharmaceutical
industry. The methodologies outlined in this guide provide a robust framework for further
research into the FaTA gene and its orthologs, paving the way for the development of novel
therapeutics based on the modulation of hydrolysable tannin content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

2. Discovery and characterization of tannase genes in plants: roles in hydrolysis of tannins |
CiNii Research [cir.nii.ac.jp]

e 3. scholar.ufs.ac.za [scholar.ufs.ac.za]

e 4. Genome-Wide Identification of Tannase Genes and Their Function of Wound Response
and Astringent Substances Accumulation in Juglandaceae - PMC [pmc.ncbi.nim.nih.gov]

e 5. Production, Purification and Characterization of Extracellular Tannase from a Newly
Isolated Yeast, Geotrichum cucujoidarum - Journal of Pure and Applied Microbiology
[microbiologyjournal.org]

e 6. mdpi.com [mdpi.com]

o 7.researchgate.net [researchgate.net]

e 8. Enzyme Activity Measurement for Tannase [creative-enzymes.com]
» 9. Tannase activity estimation [bio-protocol.org]

e 10. Purification, Characterization and Application of Tannase Enzyme Isolated from Marine
Aspergillus nomius GWAS - Journal of Pure and Applied Microbiology
[microbiologyjournal.org]

e 11. academicjournals.org [academicjournals.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1237272?utm_src=pdf-custom-synthesis
https://bioweb.supagro.inrae.fr/ESTHER/paper/abstract/Dai_2020_New.Phytol_226_1104
https://cir.nii.ac.jp/crid/1360583263536161024
https://cir.nii.ac.jp/crid/1360583263536161024
https://scholar.ufs.ac.za/items/c73b8913-ce85-4b5f-83af-001f029d9e39
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165273/
https://microbiologyjournal.org/production-purification-and-characterization-of-extracellular-tannase-from-a-newly-isolated-yeast-geotrichum-cucujoidarum/
https://microbiologyjournal.org/production-purification-and-characterization-of-extracellular-tannase-from-a-newly-isolated-yeast-geotrichum-cucujoidarum/
https://microbiologyjournal.org/production-purification-and-characterization-of-extracellular-tannase-from-a-newly-isolated-yeast-geotrichum-cucujoidarum/
https://www.mdpi.com/2304-8158/14/1/79
https://www.researchgate.net/figure/Silencing-and-overexpression-of-the-FaABI1-gene-in-strawberry-fruit-at-the-molecular_fig4_235605124
https://www.creative-enzymes.com/service/enzyme-activity-measurement-for-tannase_148.html
https://bio-protocol.org/exchange/minidetail?id=16343247&type=30
https://microbiologyjournal.org/purification-characterization-and-application-of-tannase-enzyme-isolated-from-marine-aspergillus-nomius-gwa5/
https://microbiologyjournal.org/purification-characterization-and-application-of-tannase-enzyme-isolated-from-marine-aspergillus-nomius-gwa5/
https://microbiologyjournal.org/purification-characterization-and-application-of-tannase-enzyme-isolated-from-marine-aspergillus-nomius-gwa5/
https://academicjournals.org/article/article1381233077_Sariozlu%20et%20al.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ 12. RNAi-mediated endogene silencing in strawberry fruit: detection of primary and
secondary siRNAs by deep sequencing - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The FaTA Gene: A Keystone in Hydrolysable Tannin
Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237272#fata-gene-and-hydrolysable-tannin-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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